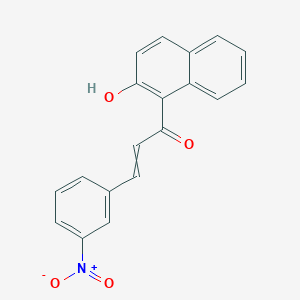
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-1-naphthaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques, such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: The compound may interact with cellular proteins and enzymes, leading to inhibition of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound of the chalcone family, lacking the hydroxyl and nitro substituents.
2-Hydroxychalcone: Similar structure but without the nitro group on the phenyl ring.
3-Nitrochalcone: Similar structure but without the hydroxyl group on the naphthalene ring.
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
112584-25-5 |
|---|---|
Fórmula molecular |
C19H13NO4 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
1-(2-hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO4/c21-17(10-8-13-4-3-6-15(12-13)20(23)24)19-16-7-2-1-5-14(16)9-11-18(19)22/h1-12,22H |
Clave InChI |
JOWUMVPUVUUIAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


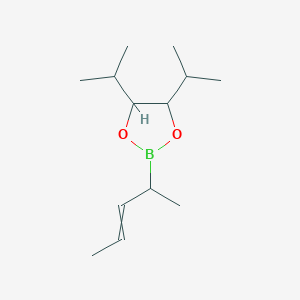
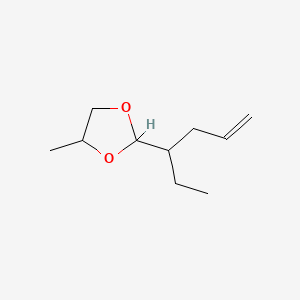
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

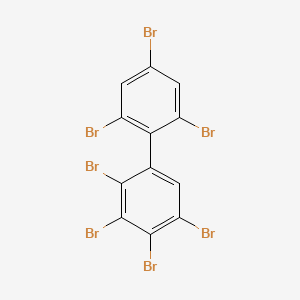
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
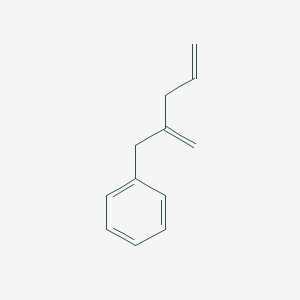

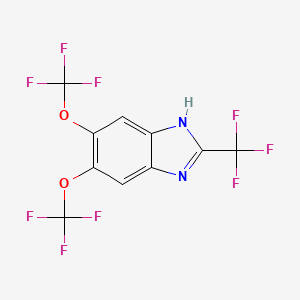
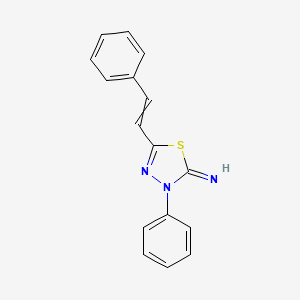
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)

